molecular formula C16H16N4O B7638625 2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B7638625
M. Wt: 280.32 g/mol
InChI Key: DGQPKGHCEVSARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDA is a benzotriazole derivative that has been synthesized through a variety of methods.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been found to have potential applications in various fields of scientific research. In the field of material science, this compound has been used as a corrosion inhibitor for metals and as a stabilizer for plastics. In the field of pharmacology, this compound has been studied for its potential as an anticancer agent and as a drug delivery system. In the field of biochemistry, this compound has been used as a tool to study protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it is believed that this compound interacts with proteins and enzymes in cells, leading to changes in their structure and function. This interaction may lead to the inhibition of cancer cell growth and the prevention of protein aggregation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of colitis in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high yield synthesis, low toxicity, and potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are numerous future directions for the study of 2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide. In the field of pharmacology, this compound could be further studied as a potential anticancer agent and drug delivery system. In the field of material science, this compound could be studied for its potential as a corrosion inhibitor and stabilizer for plastics. In the field of biochemistry, this compound could be used as a tool to study protein-protein interactions and to develop new therapies for protein aggregation diseases. Additionally, the synthesis of this compound could be optimized to improve its solubility and reduce its potential interactions with other compounds.

Synthesis Methods

2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been synthesized through various methods, including the reaction of 2,3-dimethylbenzaldehyde with benzotriazole and acetic anhydride in the presence of sulfuric acid. Another method involves the reaction of 2,3-dimethylaniline with benzotriazole and acetic anhydride in the presence of trifluoroacetic acid. These methods have been optimized to produce high yields of this compound.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-6-5-8-13(12(11)2)17-16(21)10-20-15-9-4-3-7-14(15)18-19-20/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQPKGHCEVSARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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